7,7-DIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
7,7-DIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used as scaffolds in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-DIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves a multicomponent reaction. One common method is the amine-catalyzed Knoevenagel–Michael-cyclization–ring-opening cascade reaction. This process involves the reaction of aromatic aldehydes, 3-arylisoxazol-5(4H)-ones, and 3-aminocyclohex-2-en-1-ones under the catalysis of triethylamine in a green media (EtOH/water) at reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave irradiation and the use of environmentally friendly solvents are employed to achieve these goals .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
7,7-DIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
- 7,7-Dimethyl-4-(4-methylphenyl)-1-(propylsulfanyl)-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one .
- 2-Amino-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran .
Uniqueness: 7,7-DIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
7,7-dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-11-4-6-12(7-5-11)13-8-16(21)19-14-9-18(2,3)10-15(20)17(13)14/h4-7,13H,8-10H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQELYAZHXWEOGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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